4-[benzyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
4-[Benzyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic benzamide derivative featuring a sulfamoyl group substituted with benzyl and methyl moieties, linked to a benzamide core. The 1,3-thiazol-2-yl moiety is further substituted with a 5-methylfuran-2-yl group at the 4-position. Its structure combines sulfonamide and heterocyclic motifs, which are common in antimicrobial and antifungal agents .
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-16-8-13-21(30-16)20-15-31-23(24-20)25-22(27)18-9-11-19(12-10-18)32(28,29)26(2)14-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIKSPMEXVWBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[benzyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article provides an overview of the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 380.46 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer effects.
Synthesis
The synthesis of this compound typically involves the reaction of benzylamine derivatives with sulfamoyl chlorides and thiazole precursors. The use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates the formation of the desired sulfonamide linkage.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiazole derivatives. In vitro assays have shown that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Exhibited moderate to high susceptibility.
- Escherichia coli : Showed varied responses depending on the specific derivative tested.
Table 1 summarizes the antimicrobial activity of related compounds:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 18 |
| Compound B | E. coli | 15 |
| Compound C | K. pneumoniae | 20 |
Anticancer Activity
Research has indicated that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In particular, compounds similar to this compound have been shown to target specific cancer pathways:
- Inhibition of PPARγ : Some derivatives act as agonists or antagonists of peroxisome proliferator-activated receptors (PPARs), influencing insulin sensitivity and fat metabolism.
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer) have shown promising results in reducing cell viability.
Study 1: Antimicrobial Screening
A study conducted by researchers synthesized several thiazole derivatives and evaluated their antimicrobial activity against a panel of bacterial strains. The results indicated that most compounds exhibited moderate to excellent antimicrobial properties, with some derivatives showing enhanced efficacy against resistant strains .
Study 2: Anticancer Evaluation
In another investigation, a series of thiazole-based compounds were assessed for their anticancer potential through cell viability assays and apoptosis induction tests. The findings revealed that certain compounds significantly reduced cell viability in MCF-7 cells, suggesting a potential therapeutic application in breast cancer treatment .
Comparison with Similar Compounds
Structural Analogues and Antifungal Activity
The compound shares structural similarities with other benzamide-sulfonamide hybrids. Key analogues include:
Key Observations :
- Heterocyclic Core : Replacing the 1,3-thiazole in the target compound with 1,3,4-oxadiazole (as in LMM5 and LMM11) reduces antifungal potency, suggesting thiazole derivatives may offer enhanced target binding .
- Substituent Effects : The 5-methylfuran-2-yl group on the thiazole ring (target compound) may improve lipophilicity and membrane penetration compared to LMM5’s 4-methoxyphenylmethyl group, which is bulkier and more polar .
- Sulfamoyl Modifications : Benzyl(methyl)sulfamoyl (target) vs. cyclohexyl(ethyl)sulfamoyl (LMM11) impacts steric hindrance and enzyme interaction. LMM11’s larger substituents correlate with reduced activity .
Physicochemical and Pharmacokinetic Properties
Comparative solubility and logP values (predicted):
The target compound’s lower molecular weight and logP compared to LMM5 suggest improved bioavailability. Its solubility in DMSO aligns with typical sulfonamide derivatives used in in vitro assays .
Mechanism of Action and Molecular Docking
- Target Compound : Proposed to inhibit Trr1 via sulfamoyl-thiazole interactions with the enzyme’s active site, similar to LMM5 and LMM11 .
- Docking Scores : While explicit data for the target compound is unavailable, analogues like LMM5 show binding affinities comparable to fluconazole (ΔG = −8.5 kcal/mol vs. −7.6 kcal/mol for fluconazole) .
- Comparisons with Triazole Derivatives : Triazole-based benzamides (e.g., K1: −8.54 kcal/mol docking score against HDAC8) exhibit distinct mechanisms but highlight the importance of heterocyclic cores in enzyme inhibition .
Toxicity and Selectivity
- Cytotoxicity : LMM5 and LMM11 show low cytotoxicity in mammalian cells (IC₅₀ > 100 µg/mL), suggesting the target compound’s sulfamoyl-thiazole scaffold may retain selectivity .
- Structural Alerts : The 5-methylfuran group may reduce metabolic instability compared to LMM5’s 4-methoxyphenylmethyl group, which is prone to oxidative demethylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
